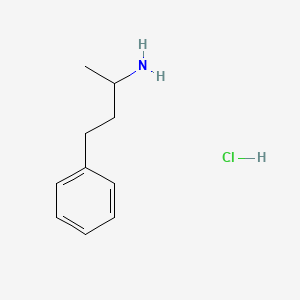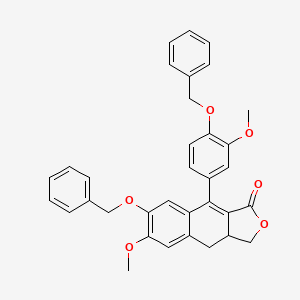![molecular formula C22H20N2O4S B11964119 4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)
4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C22H20N2O4S and a molecular weight of 408.48 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research . It is known for its unique structure, which includes a sulfonyl group, a carbohydrazonoyl group, and a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Sulfonyl Hydrazone Intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form the sulfonyl hydrazone intermediate.
Coupling Reaction: The sulfonyl hydrazone intermediate is then coupled with 4-methylbenzoic acid under specific conditions to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzoate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives.
科学的研究の応用
4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several scientific research applications:
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The sulfonyl and carbohydrazonoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
類似化合物との比較
Similar Compounds
- 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE
- 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE
Uniqueness
The uniqueness of 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and carbohydrazonoyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C22H20N2O4S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H20N2O4S/c1-16-3-9-19(10-4-16)22(25)28-20-11-7-18(8-12-20)15-23-24-29(26,27)21-13-5-17(2)6-14-21/h3-15,24H,1-2H3/b23-15+ |
InChIキー |
TXEMFCVFFIBQEL-HZHRSRAPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)



![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)


